tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate is a chemical compound that features a tert-butyl group, a carbamimidoylmethyl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable carbamimidoylating agent under controlled conditions. One common method involves the use of tert-butyl nitrite as a carbon source, which reacts with nitriles and water to form the desired compound under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but contains a hydroxy group instead of a carbamimidoylmethyl group.
tert-Butyl carbamate: Lacks the carbamimidoylmethyl and methylcarbamate groups, making it less complex.
Uniqueness
tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C8H17N3O2 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-2-iminoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11(4)5-6(9)10/h5H2,1-4H3,(H3,9,10) |
InChI Key |
AWOGCTDCOUPHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=N)N |
Origin of Product |
United States |
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